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Get Quote

Receptor Subtype Thioridazine (Ki, nM) Mesoridazine (Ki, nM) Sulforidazine (Ki, nM)

M1 12.8 10 Not Available

M2 286.33 15 Not Available

M3 29 90 Not Available

M4 310.33 19 Not Available

M5 12.67 60 Not Available

Potency and Selectivity Insights

Thioridazine's receptor interactions extend beyond muscarinic receptors. Its overall pharmacological effects

result from a multifaceted mechanism of action.

Mechanism of Action: Thioridazine's primary antipsychotic effect comes from antagonism of
dopamine D2 receptors in the mesolimbic pathway [1]. Its broad interaction profile includes
antagonism at alpha-1 adrenergic receptors (contributing to orthostatic hypotension), histamine H1

receptors (causing sedation), and the hERG potassium channel (linked to QTc prolongation and
cardiotoxicity) [1] [2] [3].
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Receptor Selectivity: Thioridazine shows high affinity for the M1 and M5 receptor subtypes [3]. A

comparative study suggested that thioridazine is selective for the M1 receptor subtype over the M2
subtype involved in acetylcholine release modulation [4].

Clinical and Research Implications: The potent M1 antimuscarinic action is responsible for
common side effects like dry mouth, constipation, and blurred vision [1] [5]. This action also

contributes to its lower incidence of extrapyramidal symptoms compared to other first-generation
antipsychotics [1] [5] [3]. Due to dose-dependent QTc prolongation and risk of serious cardiac

arrhythmias, brand-name thioridazine was withdrawn in 2005, though generic versions remain
available with restrictions [6] [1] [2].

Experimental Evidence and Protocols

Key experimental findings and methodologies provide insight into thioridazine's antimuscarinic properties.

Functional vs. Binding Assays: A 1989 comparative study demonstrated a key distinction: while
thioridazine competed for [3H]QNB binding sites in striatal homogenates (indicating receptor affinity),

it was virtually inactive in antagonizing carbachol-induced inhibition of evoked acetylcholine release
from perfused rabbit striatal slices (a functional assay) [4]. This suggests that its functional

anticholinergic effects may be more relevant at high doses or with abnormal drug accumulation [4].
Radioligand Binding Assays: Quantitative receptor affinity profiles are typically generated through

competitive radioligand binding experiments [7] [3]. The general workflow involves preparing tissue
samples or cell membranes, incubating with a radioactive ligand and the test drug, and measuring

displacement to calculate binding affinity (Ki) [7].
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Experimental workflow for determining receptor binding affinity.

Research Applications in Drug Repurposing

Research into repurposing thioridazine highlights mechanisms that may operate independently of its

antimuscarinic effects.
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Anticancer Effects: Thioridazine is one of the most studied antipsychotics for cancer treatment. Its

anti-tumor effects appear mediated through dopamine receptor antagonism on cancer stem cells,
induction of autophagy and apoptosis, and suppression of angiogenesis via inhibition of pathways like

PI3K/Akt [8].
Antimicrobial Activity: Thioridazine shows activity against drug-resistant bacteria like MRSA and

extensively drug-resistant tuberculosis. Proposed mechanisms include inhibition of bacterial efflux
pumps and interference with cell wall biosynthesis, potentially through its photoproducts or

metabolites like sulforidazine [3] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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